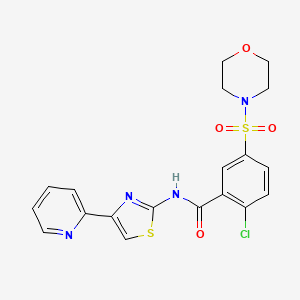![molecular formula C21H17N3O3 B7550246 3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7550246.png)
3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide, also known as PBOX-15, is a small molecule compound that has been studied for its potential applications in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of 3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. This compound has been shown to activate caspase-3, a key enzyme involved in the apoptosis process. This compound has also been shown to inhibit the activity of Akt, a protein kinase that is often overexpressed in cancer cells and promotes cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide in lab experiments is that it has been shown to be effective against a variety of different cancer cell lines, suggesting that it may have broad applicability in cancer therapy. However, one limitation of using this compound is that it can be toxic to normal cells at high concentrations, which could limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide. One area of research could be to further elucidate the mechanism of action of this compound, which could help to identify new targets for cancer therapy. Another area of research could be to develop new formulations of this compound that are less toxic to normal cells, which could increase its potential for use in clinical settings. Finally, further studies could be conducted to evaluate the efficacy of this compound in combination with other cancer therapies, which could help to identify new treatment regimens for cancer patients.
Métodos De Síntesis
3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the condensation of pyridine-2-carbaldehyde with benzoxazine-7-carboxylic acid to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. Finally, the amine is reacted with phenyl chloroformate to form this compound.
Aplicaciones Científicas De Investigación
3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide has been studied for its potential applications in cancer therapy. In vitro studies have shown that this compound can induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth in mouse models of breast and lung cancer.
Propiedades
IUPAC Name |
3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-19-13-27-18-12-15(9-10-16(18)23-19)21(26)24-20(14-6-2-1-3-7-14)17-8-4-5-11-22-17/h1-12,20H,13H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYRRXGIZDLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7550166.png)

![2-fluoro-N-[1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]benzenesulfonamide](/img/structure/B7550175.png)
![2-[[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7550178.png)
![2-iodo-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]benzamide](/img/structure/B7550181.png)
![2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B7550187.png)
![Ethyl 4-[[2-(dimethylamino)-2-(furan-2-yl)ethyl]sulfamoyl]benzoate](/img/structure/B7550190.png)

![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7550210.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B7550214.png)
![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7550222.png)
![2-[[4-(3-Chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone](/img/structure/B7550239.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)acetamide](/img/structure/B7550242.png)
![N-(4-morpholin-4-ylphenyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B7550253.png)
